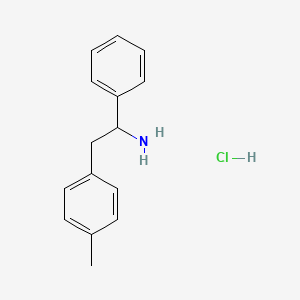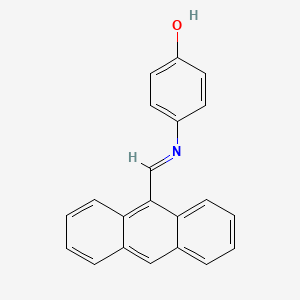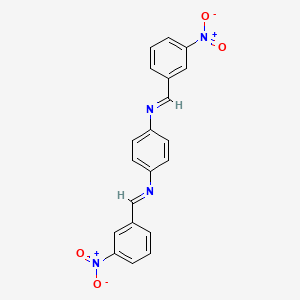
2-(4-Methylphenyl)-1-phenylethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)-1-phenylethanamine hydrochloride is a chemical compound that belongs to the class of substituted phenethylamines It is structurally characterized by the presence of a phenylethylamine backbone with a methyl group attached to the para position of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1-phenylethanamine hydrochloride typically involves the reaction of 4-methylbenzaldehyde with nitroethane to form 4-methyl-β-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(4-Methylphenyl)-1-phenylethanamine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylphenyl)-1-phenylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of 2-(4-Methylphenyl)-1-phenylethanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenyl)-1-phenylethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenyl)-1-phenylethanamine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced neuronal activity and stimulation of the central nervous system. The compound may also interact with various receptors, including adrenergic and serotonergic receptors, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylmethcathinone (Mephedrone): Shares structural similarities and exhibits stimulant properties.
Amphetamine: Another phenethylamine derivative with stimulant effects.
Methamphetamine: A potent stimulant with a similar chemical structure.
Uniqueness
2-(4-Methylphenyl)-1-phenylethanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its pharmacological properties and interactions with biological targets. Its distinct structure allows for targeted research and potential therapeutic applications that differ from other similar compounds.
Eigenschaften
CAS-Nummer |
6273-58-1 |
|---|---|
Molekularformel |
C15H18ClN |
Molekulargewicht |
247.76 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-1-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C15H17N.ClH/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14;/h2-10,15H,11,16H2,1H3;1H |
InChI-Schlüssel |
ODLKIJQNUWXUEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one](/img/structure/B11955778.png)




![5-Phenyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11955809.png)

![2,3,4,5-Tetrachloro-6-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11955820.png)
![7,7-Dibromo-2-methylbicyclo[4.1.0]heptane](/img/structure/B11955836.png)
